molecular formula C7H13N3O B8780615 4-(Azetidin-3-yl)piperazin-2-one CAS No. 1257293-70-1

4-(Azetidin-3-yl)piperazin-2-one

Cat. No.: B8780615
CAS No.: 1257293-70-1
M. Wt: 155.20 g/mol
InChI Key: APQXTYBDGHVRLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Azetidin-3-yl)piperazin-2-one is a heterocyclic compound that features both azetidine and piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yl)piperazin-2-one can be achieved through several methods. One common approach involves the reaction of azetidine with piperazine under specific conditions. For instance, the synthesis can be carried out by reacting sodium hydride with benzyl 3-oxopiperazine-1-carboxylate and methyl iodide . Another method involves the use of microwave irradiation to facilitate the cyclocondensation of alkyl dihalides and primary amines .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(Azetidin-3-yl)piperazin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the development of advanced materials and polymers with unique properties

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of azetidine and piperazine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1257293-70-1

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

4-(azetidin-3-yl)piperazin-2-one

InChI

InChI=1S/C7H13N3O/c11-7-5-10(2-1-9-7)6-3-8-4-6/h6,8H,1-5H2,(H,9,11)

InChI Key

APQXTYBDGHVRLL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C2CNC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-(3-oxopiperazin-1-yl)azetidine-1-carboxylic acid tert-butyl ester (400 mg, 1.57 mmol) and TFA (3 mL) in DCM (6 mL) was stirred at room temperature for 2 h. The reaction mixture was loaded onto an Isolute® SCX-2 cartridge which was washed with MeOH/DCM and the product eluted with 2M NH3/MeOH affording 4-Azetidin-3-ylpiperazin-2-one as a white solid (227 mg, 93%). 1H NMR (CDCl3, 300 MHz): δ 6.08 (s, 1H); 3.63-3.56 (m, 3H); 3.42-3.35 (m, 3H); 3.31 (t, J=6.74 Hz, 1H); 3.03 (s, 2H); 2.59-2.51 (m, 2H).
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

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